Ibiglustat succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibiglustat succinate: , also known as Venglustat succinate, is a potent inhibitor of glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can block the formation of glucosylceramide, making it a valuable compound in the treatment of various lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ibiglustat succinate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the thiazole ring, which is a key component of this compound.
Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This includes the addition of fluorophenyl and carbamate groups.
Final coupling and purification: The final step involves coupling the synthesized intermediate with succinic acid to form this compound, followed by purification to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Key steps include:
Optimization of reaction conditions: This involves adjusting parameters such as temperature, pressure, and solvent choice to achieve optimal yields.
Scale-up of reactions: Reactions are scaled up from laboratory to industrial scale, ensuring that the process remains efficient and cost-effective.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ibiglustat succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
Aplicaciones Científicas De Investigación
Ibiglustat succinate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the synthesis and metabolism of glycosphingolipids.
Biology: Employed in research on cell membrane structure and function.
Medicine: Investigated for its potential in treating lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
Mecanismo De Acción
Ibiglustat succinate exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. By blocking this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, which is beneficial in treating lysosomal storage disorders. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glycosphingolipid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ibiglustat succinate include:
Miglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease and Niemann-Pick disease type C.
Eliglustat: A glucosylceramide synthase inhibitor used in the treatment of Gaucher disease
Uniqueness
This compound is unique due to its high potency, brain-penetrant properties, and oral bioavailability. These characteristics make it particularly effective in treating neurological manifestations of lysosomal storage disorders, setting it apart from other similar compounds .
Actividad Biológica
Ibiglustat succinate, also known as Venglustat, is an orally active glucosylceramide synthase (GCS) inhibitor that has garnered attention for its potential therapeutic applications in lysosomal storage disorders, particularly Fabry disease. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound functions by inhibiting the enzymatic conversion of ceramide to glucosylceramide. This inhibition reduces the substrate available for the synthesis of complex glycosphingolipids, thereby preventing the accumulation of toxic molecules in lysosomal storage disorders like Fabry disease and Gaucher disease. By targeting GCS, Ibiglustat aims to ameliorate symptoms associated with these conditions by lowering levels of globotriaosylceramide (GL-3), a key substrate involved in Fabry disease pathology .
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₀FN₃O₆S |
Molecular Weight | 507.57 g/mol |
Solubility in DMSO | ≥ 250 mg/mL (492.54 mM) |
Storage Conditions | -20°C (3 years), 4°C (2 years) |
This compound shows high solubility in DMSO, making it suitable for in vitro studies .
Fabry Disease
A significant focus has been on Ibiglustat's efficacy in treating Fabry disease. A Phase 2a clinical trial (NCT02228460) evaluated the safety and efficacy of Ibiglustat in treatment-naïve adult males with classic Fabry disease. Key findings include:
- Study Design : Open-label, single-arm trial with a total of 11 participants aged 18-37.
- Dosage : Participants received 15 mg of Ibiglustat once daily for 26 weeks, followed by an extension study lasting up to 130 weeks.
- Results :
Safety Profile
The safety assessment revealed:
- A total of 169 treatment-emergent adverse events (TEAEs), predominantly mild (73%).
- No treatment-related life-threatening adverse events or deaths were reported.
- Changes in GL-3 levels were monitored using light microscopy and electron microscopy techniques .
Case Studies
A notable case study involved a patient with classic Fabry disease who participated in the clinical trial. After three years on Ibiglustat:
- The patient achieved a GL-3 score of zero, indicating complete clearance of GL-3 from skin cells.
- Blood levels of molecules from the GL-3 synthesis pathway decreased significantly.
This case illustrates the potential for long-term management of Fabry disease symptoms through substrate reduction therapy using this compound .
Propiedades
Número CAS |
1629063-80-4 |
---|---|
Fórmula molecular |
C24H30FN3O6S |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid |
InChI |
InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1 |
Clave InChI |
TWRYSLPYKQOKAO-PKLMIRHRSA-N |
SMILES isomérico |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.